molecular formula C22H24N4O B297147 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine

4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine

Cat. No. B297147
M. Wt: 360.5 g/mol
InChI Key: HWTGEBKEFGAXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazoloquinazoline family of compounds, which have been found to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of certain enzymes involved in cancer cell growth and proliferation. Another proposed mechanism is through the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine has a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, and inhibit cell cycle progression. In the brain, this compound has been found to increase levels of certain neurotransmitters, such as dopamine and serotonin, and decrease levels of others, such as glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine in lab experiments is its potent biological activity. This compound has been found to have significant effects on cancer cells and neurological systems at relatively low concentrations. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine. One area of research is in the development of new cancer therapies. Further studies are needed to determine the optimal dose and treatment regimen for this compound in various cancer types.
Another area of research is in the development of new therapies for neurological disorders. Studies are needed to better understand the mechanism of action of this compound in the brain and to determine its potential for treating a variety of neurological conditions.
Finally, future research could explore the potential of 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine as a tool for studying biological systems. This compound could be used to investigate the role of certain enzymes and neurotransmitter systems in various biological processes.

Synthesis Methods

The synthesis of 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine has been described in several studies. One common method involves the reaction of 2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline with 4-bromoaniline in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with morpholine to yield the final product.

Scientific Research Applications

Research on 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine has focused on its potential applications in various scientific fields. One area of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Another area of research has been in the development of new therapies for neurological disorders. 4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models.

properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine

InChI

InChI=1S/C22H24N4O/c1-15-4-3-5-19-20-14-16(2)24-26(20)22(23-21(15)19)17-6-8-18(9-7-17)25-10-12-27-13-11-25/h3-9,14,22,24H,10-13H2,1-2H3

InChI Key

HWTGEBKEFGAXHY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=C(C=C4)N5CCOCC5)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=C(C=C4)N5CCOCC5)C

Canonical SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=C(C=C4)N5CCOCC5)C

Origin of Product

United States

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